molecular formula C19H18N2O5 B12526532 benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B12526532
M. Wt: 354.4 g/mol
InChI Key: JEHXXIAHQCQTAS-UHFFFAOYSA-N
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Description

Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines a benzyl group, a dihydroxyphenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. This intermediate is then cyclized with guanidine to form the pyrimidine ring. The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity and leading to anti-inflammatory or anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but lacks the pyrimidine ring.

    L-3,4-dihydroxyphenylalanine (L-dopa): Contains the dihydroxyphenyl group and is used in the treatment of Parkinson’s disease.

    Benzimidazole derivatives: Contain a similar heterocyclic ring structure but with different substituents.

Uniqueness

Benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of a benzyl group, a dihydroxyphenyl group, and a pyrimidine ring. This unique structure provides a diverse range of chemical reactivity and potential biological activities that are not found in similar compounds .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl 4-(3,4-dihydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H18N2O5/c1-11-16(18(24)26-10-12-5-3-2-4-6-12)17(21-19(25)20-11)13-7-8-14(22)15(23)9-13/h2-9,17,22-23H,10H2,1H3,(H2,20,21,25)

InChI Key

JEHXXIAHQCQTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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